Disulfide, bis(trifluoromethyl)
Overview
Description
Synthesis Analysis
Bis(trifluoromethyl)disulfide can be generated ex-situ from the readily available Langlois reagent. The Langlois reagent reacts with simple phosphine (PPh3) and N-bromosuccinimide in a two-chamber reactor to produce CF3SSCF3. This method allows for safe handling and subsequent utilization in trifluoromethylthiolation reactions .
Scientific Research Applications
Trifluoromethylthiolation Reactions
Bis(trifluoromethyl) disulfide has been used in trifluoromethylthiolation reactions . In these reactions, it has been applied in a copper-catalyzed coupling with aryl boronic acids . This has resulted in good to excellent yields of trifluoromethylthio-substituted aryl products .
Synthesis of Triflic Acid
Bis(trifluoromethyl) disulfide is an intermediate in the synthesis of triflic acid . Triflic acid, or trifluoromethanesulfonic acid, is a strong acid used in various chemical reactions.
Use as a Fumigant
Historically, Bis(trifluoromethyl) disulfide was used as a fumigant . However, it’s important to note that it is a volatile liquid and is extremely toxic by inhalation .
Mechanism of Action
Target of Action
Bis(trifluoromethyl) disulfide (TFD) is a fluorinated organosulfur compound It’s known that tfd was used as a fumigant , suggesting that its targets could be pests or microorganisms.
Mode of Action
It is known to be extremely toxic by inhalation , indicating that it may interact with respiratory systems of organisms
Biochemical Pathways
As an intermediate in the synthesis of triflic acid
Pharmacokinetics
Given its volatile nature and extreme toxicity by inhalation , it can be inferred that absorption might occur primarily through the respiratory system. The distribution, metabolism, and excretion of TFD in the body would require further scientific investigation.
Result of Action
TFD is known to be a powerful pulmonary agent that can cause severe pulmonary edema . This suggests that its molecular and cellular effects are primarily observed in the respiratory system, leading to fluid accumulation in the lungs.
properties
IUPAC Name |
trifluoro-(trifluoromethyldisulfanyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMFFOXAQVRUAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)SSC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073172 | |
Record name | Bis(trifluoromethyl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, bis(trifluoromethyl) | |
CAS RN |
372-64-5 | |
Record name | Bis(trifluoromethyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trifluoromethyl)disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(trifluoromethyl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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